N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy group, a methylsulfanyl group, and an oxazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methylsulfanyl group could introduce a wide range of functional groups.
Scientific Research Applications
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The oxazole ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide shares similarities with other oxazole-containing compounds, such as oxazolidinones and oxazole-based antibiotics.
- **N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is also comparable to other ethanediamide derivatives, which are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-8-6-9(15-19-8)14-11(17)10(16)13-7-12(2,18)4-5-20-3/h6,18H,4-5,7H2,1-3H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLAZFVXNPJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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